

# 3-Morpholinopropiophenone hydrochloride

## physical and chemical properties

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### Compound of Interest

Compound Name: 3-Morpholinopropiophenone  
hydrochloride

Cat. No.: B089427

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## An In-depth Technical Guide to 3-Morpholinopropiophenone Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**3-Morpholinopropiophenone hydrochloride** is a chemical compound belonging to the class of aminoketones, specifically a Mannich base. Mannich bases are  $\beta$ -amino ketones formed by the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde and a primary or secondary amine. In the case of **3-Morpholinopropiophenone hydrochloride**, the constituent molecules are acetophenone, formaldehyde, and morpholine hydrochloride.[1][2][3] This class of compounds is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its members, including potential anticancer and antimicrobial properties.[4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Morpholinopropiophenone hydrochloride**, detailed experimental protocols for its synthesis and analysis, and an exploration of its known biological activities.

### Physical and Chemical Properties

**3-Morpholinopropiophenone hydrochloride** is a solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.

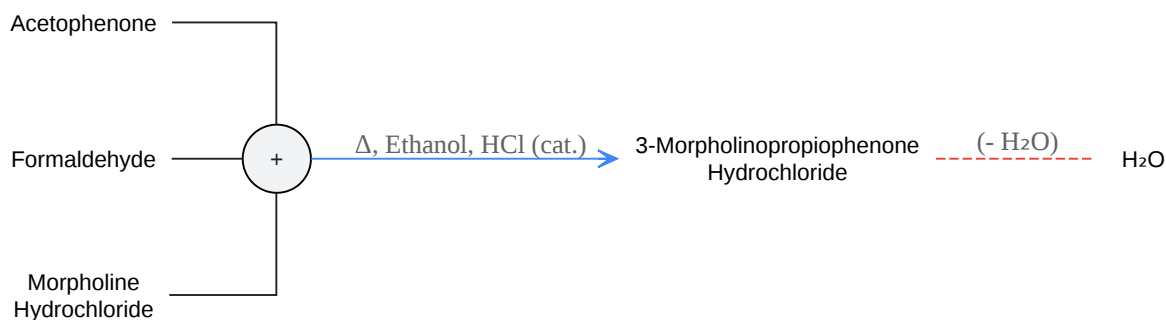
Property	Value	Reference
IUPAC Name	3-(morpholin-4-yl)-1-phenylpropan-1-one hydrochloride	
Synonyms	β-Morpholinopropiophenone hydrochloride	
CAS Number	1020-16-2	
Molecular Formula	C <sub>13</sub> H <sub>18</sub> ClNO <sub>2</sub>	
Molecular Weight	255.74 g/mol	
Appearance	Solid	
Melting Point	150-155 °C (for the analogous β-dimethylaminopropiophenone hydrochloride)	

## Experimental Protocols

### Synthesis via Mannich Reaction

**3-Morpholinopropiophenone hydrochloride** is synthesized via the Mannich reaction, a three-component condensation reaction.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Reaction Scheme:



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### Synthesis of **3-Morpholinopropiophenone hydrochloride**.

#### Materials:

- Acetophenone
- Paraformaldehyde
- Morpholine hydrochloride
- 95% Ethanol
- Concentrated Hydrochloric Acid
- Acetone

#### Procedure:

- In a round-bottomed flask equipped with a reflux condenser, combine acetophenone, paraformaldehyde, and morpholine hydrochloride in equimolar amounts.
- Add 95% ethanol to the flask to serve as the solvent.
- Add a catalytic amount of concentrated hydrochloric acid to the mixture.

- Reflux the mixture on a steam bath for approximately 2 hours. The reaction mixture should become a homogeneous solution.
- After reflux, filter the hot solution to remove any impurities.
- Transfer the clear, yellowish filtrate to a wide-mouthed Erlenmeyer flask.
- Cool the solution to room temperature and then in an ice bath to induce crystallization.
- Collect the crystalline product by vacuum filtration and wash with cold acetone to remove any soluble impurities.
- Dry the product in a vacuum oven at a moderate temperature (e.g., 70°C).

## Purification by Recrystallization

The purity of the synthesized **3-Morpholinopropiophenone hydrochloride** can be enhanced by recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture. Based on the properties of similar compounds, a mixture of ethanol and acetone or isopropanol could be effective.<sup>[7][8]</sup>
- Once dissolved, allow the solution to cool slowly to room temperature.
- Further cool the solution in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
- Dry the crystals under vacuum.

## Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra should be recorded on a spectrometer operating at a frequency of at least 300 MHz for proton and 75 MHz for carbon.
- Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as Deuterium Oxide ( $\text{D}_2\text{O}$ ) or  $\text{DMSO-d}_6$ , containing a small amount of tetramethylsilane (TMS) as an internal standard.[9][10][11]
- Expected  $^1\text{H}$  NMR Spectral Features: The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group, the methylene protons of the propiophenone backbone, and the methylene protons of the morpholine ring.
- Expected  $^{13}\text{C}$  NMR Spectral Features: The spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and morpholine moieties.[10][11][12]

Workflow for NMR Analysis:



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NMR analysis workflow.

Infrared (IR) Spectroscopy

- FTIR spectra can be obtained using a Fourier Transform Infrared spectrometer.
- Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[13][14][15][16]
- Expected IR Spectral Features: The spectrum should exhibit characteristic absorption bands for the carbonyl group ( $\text{C}=\text{O}$ ) of the ketone, C-H stretching of the aromatic and aliphatic groups, C-N stretching of the amine, and C-O-C stretching of the morpholine ether linkage.

Mass Spectrometry (MS)

- Mass spectra can be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS).
- Sample Preparation for GC-MS: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane.[17][18]
- Expected Mass Spectrum: The mass spectrum will show the molecular ion peak corresponding to the mass of the free base and/or the protonated molecule, along with characteristic fragmentation patterns.

## Biological Activity

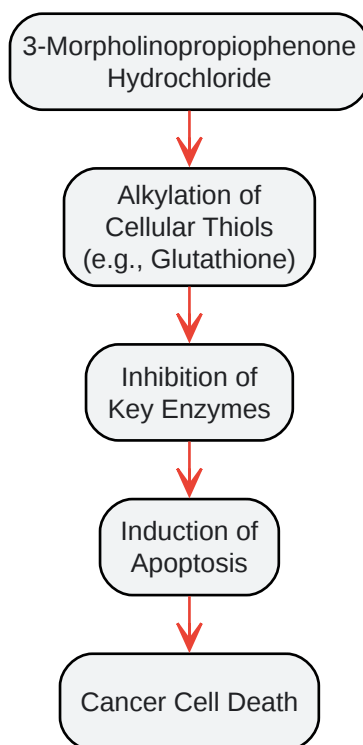
While specific studies on the biological activity of **3-Morpholinopropiophenone hydrochloride** are limited, the broader classes of compounds to which it belongs—Mannich bases and morpholine derivatives—have been extensively investigated for their pharmacological potential.

## Cytotoxic and Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of morpholine-containing compounds and Mannich bases against various cancer cell lines.[4][19][20]

- Mechanism of Action: The cytotoxic action of Mannich bases is often attributed to their ability to act as alkylating agents, particularly towards cellular thiols like glutathione and cysteine residues in proteins.[21] This can disrupt cellular redox balance and inhibit the function of critical enzymes, leading to apoptosis.
- Potential Signaling Pathways: The anticancer activity of some Mannich bases has been linked to the induction of apoptosis through pathways such as the Fas/CD95 signaling pathway.[21] Additionally, morpholine-containing compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[22]

Logical Relationship of Potential Cytotoxic Action:



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Potential cytotoxic mechanism.

## Antimicrobial Activity

Mannich bases and propiophenone derivatives have also been reported to possess antimicrobial activity against a range of bacteria and fungi.[5][23][24][25]

- Mechanism of Action: The antimicrobial effect of these compounds may be due to their interaction with microbial cell walls or membranes, or the inhibition of essential enzymes. The  $\alpha,\beta$ -unsaturated ketone moiety, which can be formed from the Mannich base, is a reactive Michael acceptor and can react with nucleophiles in biological systems, contributing to its antimicrobial properties.[6]

## Conclusion

**3-Morpholinopropiophenone hydrochloride** is a synthetically accessible Mannich base with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its physical and chemical properties, along with detailed methodologies for its synthesis and characterization. While direct biological data for this

specific compound is sparse, the known activities of related compounds suggest that it may possess valuable cytotoxic and antimicrobial properties. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential.

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